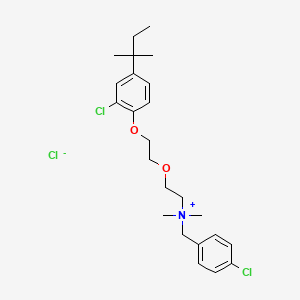

((4-(2-Methyl-2-butyl)-2-chlorophenoxy)ethoxyethyl)(4-chlorobenzyl)dimethylammonium chloride

Description

The target compound, ((4-(2-Methyl-2-butyl)-2-chlorophenoxy)ethoxyethyl)(4-chlorobenzyl)dimethylammonium chloride, is a quaternary ammonium salt characterized by:

- A 4-chlorobenzyl group linked to a dimethylammonium core.

- A phenoxyethoxyethyl side chain substituted with 2-methyl-2-butyl and chlorine at the para position.

While direct references to this compound are absent in the provided evidence, synthesis pathways for analogous compounds (e.g., 4-chlorobenzyl ethers) involve nucleophilic substitution reactions using 4-chlorobenzyl chloride and phenolic intermediates under alkaline conditions .

Properties

CAS No. |

66902-78-1 |

|---|---|

Molecular Formula |

C24H34Cl3NO2 |

Molecular Weight |

474.9 g/mol |

IUPAC Name |

2-[2-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl-[(4-chlorophenyl)methyl]-dimethylazanium;chloride |

InChI |

InChI=1S/C24H34Cl2NO2.ClH/c1-6-24(2,3)20-9-12-23(22(26)17-20)29-16-15-28-14-13-27(4,5)18-19-7-10-21(25)11-8-19;/h7-12,17H,6,13-16,18H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

ZJOAVTJFSFMZIV-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=C(C=C2)Cl)Cl.[Cl-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Polarity and Solubility : The target compound’s ethoxyethyl chain enhances water solubility compared to purely aromatic quaternary salts (e.g., C.I. Basic Blue 26). However, the 2-methyl-2-butyl group may increase lipophilicity, favoring membrane penetration in biocidal applications.

- Stability : Quaternary ammonium compounds are generally stable under acidic conditions but degrade in alkaline environments. The chlorine substituents may enhance oxidative stability .

Research Findings and Implications

Structure-Activity Relationships (SAR)

- Chlorine Substitution : Para-chlorine on the benzyl group (as in the target compound and (4-chlorophenyl)methanaminium chloride) enhances electrophilicity , improving interaction with biological targets .

- Side Chain Modifications : Ethoxyethyl groups improve solubility but may reduce biocidal efficacy compared to shorter alkyl chains (e.g., in haloxyfop derivatives) .

Environmental and Health Considerations

- Toxicity : Quaternary ammonium compounds are often toxic to aquatic life. The target compound’s persistence in water requires further study.

Q & A

What are the recommended synthetic routes for ((4-(2-Methyl-2-butyl)-2-chlorophenoxy)ethoxyethyl)(4-chlorobenzyl)dimethylammonium chloride, and how can reaction efficiency be optimized?

Answer:

The synthesis of quaternary ammonium salts like this compound typically involves nucleophilic substitution and alkylation steps. A plausible route includes:

Intermediate Preparation : Synthesis of the phenoxyethoxyethyl moiety via Williamson ether synthesis, combining 4-(2-methyl-2-butyl)-2-chlorophenol with ethoxyethyl chloride under basic conditions (e.g., K₂CO₃ in acetone) .

Quaternary Ammonium Formation : Reacting the intermediate with 4-chlorobenzyl chloride and dimethylamine in a polar aprotic solvent (e.g., acetonitrile) under reflux.

Optimization Strategies :

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- Monitor reaction progress via HPLC or TLC to minimize byproducts.

- Purify via recrystallization or column chromatography for >95% purity .

How can spectroscopic techniques (NMR, FTIR, MS) be employed to confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR :

- Phenoxy Moiety : Aromatic protons at δ 6.8–7.4 ppm (split due to chloro and alkyl substituents) .

- Quaternary Ammonium : Methyl groups (N(CH₃)₂) appear as singlets at δ 3.0–3.5 ppm .

- FTIR :

- C-Cl stretches at 750–550 cm⁻¹ and C-O-C (ether) at 1250–1050 cm⁻¹ .

- Mass Spectrometry (MS) :

- Molecular ion peak at m/z corresponding to the molecular weight (calculate based on C₂₃H₃₀Cl₂NO₂⁺). Fragmentation patterns should confirm the ethoxyethyl and benzyl groups .

What computational methods are suitable for predicting the compound’s bioavailability and target interactions?

Answer:

- Molecular Dynamics (MD) Simulations :

- Simulate lipid bilayer interactions to assess membrane permeability (e.g., using GROMACS) .

- Docking Studies :

- ADMET Prediction :

- Tools like SwissADME predict logP (lipophilicity) and BBB penetration. High logP (>3) suggests strong membrane affinity but potential toxicity .

How can researchers resolve contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

- Dose-Response Analysis :

- Perform IC₅₀/EC₅₀ assays to distinguish therapeutic vs. toxic concentrations .

- Mechanistic Studies :

- Use flow cytometry to differentiate apoptosis (desired antimicrobial effect) from necrosis (nonspecific cytotoxicity) .

- Control Experiments :

- Compare with structurally similar analogs (e.g., 4-chlorobenzyl derivatives) to isolate the role of the phenoxyethoxyethyl group .

What strategies are effective for studying structure-activity relationships (SAR) in this compound’s derivatives?

Answer:

- Scaffold Modification :

- Replace the 2-methyl-2-butyl group with branched alkyl chains to assess steric effects on target binding .

- Substitute the 4-chlorobenzyl group with fluorinated or methoxy variants to modulate electronic properties .

- In Silico SAR :

- Generate 3D-QSAR models using CoMFA/CoMSIA to correlate substituent electronegativity with activity .

- Biological Assays :

- Test derivatives against Gram-positive/-negative bacteria and mammalian cell lines to identify selectivity trends .

What methodologies are recommended for assessing environmental toxicity and degradation pathways?

Answer:

- Ecotoxicity Testing :

- Degradation Studies :

- QSAR Modeling :

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.